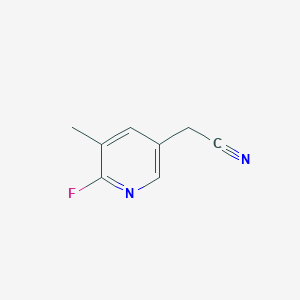

2-(6-Fluoro-5-methylpyridin-3-yl)acetonitrile

Description

2-(6-Fluoro-5-methylpyridin-3-yl)acetonitrile is a pyridine-based nitrile derivative characterized by a fluoro substituent at the 6-position and a methyl group at the 5-position of the pyridine ring. The acetonitrile moiety is attached to the 3-position of the pyridine core, forming a versatile intermediate for pharmaceutical and agrochemical synthesis. Its molecular formula is inferred as C₈H₇FN₂, with a molar mass of approximately 150.15 g/mol. The fluorine atom introduces electron-withdrawing effects, while the methyl group contributes steric bulk, collectively influencing the compound’s reactivity and physicochemical properties .

Properties

Molecular Formula |

C8H7FN2 |

|---|---|

Molecular Weight |

150.15 g/mol |

IUPAC Name |

2-(6-fluoro-5-methylpyridin-3-yl)acetonitrile |

InChI |

InChI=1S/C8H7FN2/c1-6-4-7(2-3-10)5-11-8(6)9/h4-5H,2H2,1H3 |

InChI Key |

PHGBOBVFJMXJCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1F)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Fluoro-5-methylpyridin-3-yl)acetonitrile typically involves the introduction of the fluorine and methyl groups onto the pyridine ring, followed by the attachment of the acetonitrile group. One common method involves the use of fluorinated pyridine precursors, which are subjected to various chemical reactions to achieve the desired substitution pattern. For example, the Balz-Schiemann reaction can be used to introduce the fluorine atom, while methylation can be achieved using methyl iodide or similar reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 6-position activates the pyridine ring for nucleophilic substitution due to its strong electron-withdrawing effect. Key reactions include:

Reaction with Amines

Under basic conditions (e.g., K₂CO₃ in DMF), the fluorine atom is displaced by amines to form substituted pyridines. For example:

This reaction is critical for synthesizing bioactive analogs in medicinal chemistry .

Reaction with Alkoxides

Methoxide or ethoxide ions substitute fluorine under reflux conditions (e.g., NaOMe in MeOH, 60°C), yielding alkoxy-pyridine derivatives.

Cyclization Reactions

The acetonitrile group (-C≡N) participates in cyclization to form heterocycles.

Formation of Imidazopyridines

Reaction with hydrazine derivatives under acidic conditions generates imidazo[1,2-a]pyridines, which are pharmacologically relevant scaffolds.

Example Reaction

Coupling Reactions

The pyridine ring facilitates cross-coupling reactions for structural diversification.

| Reaction Type | Catalyst | Conditions | Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | DME, 90°C, K₂CO₃ | Biaryl derivatives |

| Buchwald-Hartwig Amination | Pd₂(dba)₃/Xantphos | Toluene, 110°C | Aminated pyridines |

These reactions enable the introduction of aryl, heteroaryl, or amino groups at the 3-position .

Functional Group Transformations

Nitrile Reduction

The acetonitrile group is reduced to a primary amine using LiAlH₄ or hydrogenated over Ra-Ni:

This product serves as a precursor for secondary amine synthesis.

Oxidation to Carboxylic Acid

Strong oxidants (e.g., KMnO₄/H₂SO₄) convert the nitrile to a carboxylic acid:

Pyridine Ring Modifications

Halogenation

Chlorination or bromination occurs under radical conditions (e.g., NBS, AIBN) to introduce halogens at the 4-position.

Future Research Directions

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

2-(6-Fluoro-5-methylpyridin-3-yl)acetonitrile serves as a crucial building block in the synthesis of various organic compounds. Its unique structure allows for the development of more complex molecules, particularly in pharmaceuticals and agrochemicals. The fluoro and methyl groups enhance its reactivity and selectivity in chemical reactions, making it valuable for synthetic chemists.

Biological Research

Enzyme Interaction Studies

Research indicates that 2-(6-Fluoro-5-methylpyridin-3-yl)acetonitrile can inhibit specific enzymes involved in critical metabolic pathways. For instance, it has been shown to inhibit tankyrase enzymes, which play a role in several cancer-related pathways. This inhibition suggests potential applications in cancer therapy.

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. It has been tested in combination with established chemotherapeutic agents such as doxorubicin, revealing synergistic effects that enhance cell death in targeted cancer cells. These findings highlight its potential as an adjunctive treatment option in oncology.

Pharmacological Evaluation

Pharmacological studies have assessed the compound's efficacy as a therapeutic agent. These evaluations often involve receptor binding assays to determine its agonistic or antagonistic properties on neurotransmitter receptors, particularly serotonin receptors. Such studies are essential for understanding its potential therapeutic uses in treating neurological disorders.

Case Studies

Case Study: Enzyme Inhibition

A study focused on the interaction between 2-(6-Fluoro-5-methylpyridin-3-yl)acetonitrile and tankyrase enzymes demonstrated that the compound effectively inhibits these enzymes at low concentrations. The study utilized surface plasmon resonance to measure binding affinities, confirming its potential as a lead compound for further development in cancer therapeutics .

Case Study: Cytotoxicity Assays

In another study, various cancer cell lines were treated with different concentrations of 2-(6-Fluoro-5-methylpyridin-3-yl)acetonitrile alongside standard chemotherapy agents. Results indicated a significant increase in cell death rates compared to control groups, suggesting that this compound could enhance the efficacy of existing treatments .

Mechanism of Action

The mechanism of action of 2-(6-Fluoro-5-methylpyridin-3-yl)acetonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, leading to more potent and specific effects. The acetonitrile group can also participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Key Observations :

- Core Heterocycle : Pyridazine derivatives (e.g., ) exhibit distinct aromaticity and hydrogen-bonding capabilities due to the nitrogen-rich ring.

Physicochemical Properties

- Lipophilicity : The trifluoromethyl (-CF₃) group in and increases lipophilicity, contrasting with the target compound’s balance of moderate lipophilicity (methyl) and polarity (fluoro) .

- Solubility : Hydroxy substituents () enhance aqueous solubility, while halogenated derivatives () favor organic solvents. The target compound’s solubility profile is likely intermediate due to its mixed substituents.

Reactivity and Electronic Properties

- Electronic Effects: Fluorine’s electron-withdrawing nature polarizes the pyridine ring, activating the acetonitrile group for nucleophilic additions or cyclizations .

- The methyl group may sterically hinder certain reactions .

Biological Activity

2-(6-Fluoro-5-methylpyridin-3-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorine atom and a methyl group, contributing to its unique properties. The presence of these substituents can enhance lipophilicity and affect the compound's interaction with biological targets.

The biological activity of 2-(6-Fluoro-5-methylpyridin-3-yl)acetonitrile is primarily attributed to its ability to interact with various enzymes and receptors. It has been studied for its potential as an enzyme inhibitor and receptor modulator , leading to effects such as:

- Inhibition of cell proliferation : The compound may inhibit the growth of certain cancer cells by interfering with their metabolic pathways.

- Induction of apoptosis : By modulating signaling pathways, it can trigger programmed cell death in malignant cells.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, the introduction of fluorine in related pyridine derivatives has been shown to enhance antibacterial activity against various pathogens. A study demonstrated that fluorinated pyridine derivatives had improved binding affinity to bacterial targets, suggesting that 2-(6-Fluoro-5-methylpyridin-3-yl)acetonitrile could exhibit similar effects .

Anticancer Properties

The compound's potential anticancer activity has been highlighted in several studies. For example, derivatives containing fluorine have been associated with increased cytotoxicity against cancer cell lines. In particular, the presence of fluorine atoms can enhance the potency of anticancer agents by improving their pharmacokinetic profiles .

Case Studies

Research Findings

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in cancer metabolism, contributing to reduced tumor growth.

- Receptor Modulation : It may act on various receptors implicated in inflammatory responses, potentially reducing inflammation and related pathologies.

- Fluorination Impact : The introduction of fluorine has been shown to increase lipophilicity, which can enhance cellular uptake and bioavailability .

Q & A

Q. What are the recommended synthetic routes for 2-(6-Fluoro-5-methylpyridin-3-yl)acetonitrile in academic laboratories?

- Methodological Answer : A common approach involves nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, fluorinated pyridine derivatives can be functionalized via cyanoethylation using acetonitrile derivatives under basic conditions. Key steps include:

- Precursor preparation : Start with 6-fluoro-5-methylpyridine-3-carbaldehyde, followed by condensation with a cyanide source (e.g., KCN or TMS-CN).

- Reaction optimization : Use anhydrous acetonitrile as a solvent to minimize side reactions .

- Safety note : Handle cyanide reagents in a fume hood with appropriate personal protective equipment (PPE) due to toxicity risks .

Q. How should researchers purify 2-(6-Fluoro-5-methylpyridin-3-yl)acetonitrile to achieve >95% purity?

- Methodological Answer : Purification typically involves:

- Column chromatography : Use silica gel with a gradient elution system (e.g., hexane/ethyl acetate 3:1 to 1:1) to separate nitrile-containing intermediates.

- Recrystallization : Dissolve the crude product in hot acetonitrile and cool slowly to induce crystallization.

- HPLC validation : Confirm purity using reverse-phase HPLC with acetonitrile/water mobile phases (e.g., 60:40 v/v) and UV detection at 254 nm .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : A multi-technique approach is essential:

- NMR spectroscopy : H and C NMR in deuterated DMSO or CDCl₃ to confirm the pyridine ring substitution pattern and nitrile group ( ppm).

- Mass spectrometry (MS) : High-resolution ESI-MS for molecular ion verification ([M+H]⁺ expected at ~165.16 g/mol).

- IR spectroscopy : Identify the nitrile stretch () .

Advanced Research Questions

Q. How does the nitrile group in this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The nitrile group can act as an electron-withdrawing group, stabilizing intermediates in Suzuki-Miyaura couplings. For example:

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model:

- Electrostatic potential maps : Highlight nucleophilic/electrophilic sites on the pyridine ring.

- HOMO-LUMO gaps : Predict reactivity in photochemical applications.

- Crystallography cross-validation : Compare computed bond angles/distances with single-crystal X-ray data from related fluoropyridine structures .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected H NMR splitting patterns) require:

- Variable Temperature (VT) NMR : Assess dynamic effects like rotational barriers.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.

- X-ray crystallography : Obtain definitive structural data if single crystals are available (e.g., using acetonitrile/ethanol diffusion for crystallization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.